Home > Products > Screening Compounds P8835 > Z-L-alanyl-L-glutamine
Z-L-alanyl-L-glutamine -

Z-L-alanyl-L-glutamine

Catalog Number: EVT-13525008
CAS Number:
Molecular Formula: C16H21N3O6
Molecular Weight: 351.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Z-L-alanyl-L-glutamine can be derived from natural sources or synthesized chemically. It is commonly found in protein-rich foods and is also available as a dietary supplement. The compound has gained attention in clinical nutrition, especially for its role in parenteral nutrition formulations.

Classification

Z-L-alanyl-L-glutamine belongs to the class of organic compounds known as amino acids and peptides. More specifically, it is categorized under dipeptides, which are formed by the condensation of two amino acids.

Synthesis Analysis

Methods

The synthesis of Z-L-alanyl-L-glutamine can be achieved through several methods, primarily involving peptide coupling techniques. Common methods include:

  1. Carbobenzyloxy Protection Method: This involves protecting the amino group of L-alanine with a carbobenzyloxy group, followed by reaction with L-glutamine under specific conditions to form the dipeptide.
  2. Dicyclohexylcarbodiimide Coupling: This method uses dicyclohexylcarbodiimide to activate the carboxylic acid group of one amino acid, facilitating its reaction with the amine of another amino acid.
  3. Triphenylphosphine Method: Involves using triphenylphosphine as a coupling agent to facilitate the formation of the peptide bond between L-alanine and L-glutamine.

Technical Details

The synthesis typically requires controlled conditions such as temperature and pH to optimize yield and purity. For instance, maintaining a pH around 10 during reactions has been shown to enhance product formation while minimizing side reactions .

Molecular Structure Analysis

Structure

Z-L-alanyl-L-glutamine features a backbone composed of two amino acids linked by a peptide bond. The structural representation can be described as follows:

  • L-Alanine: (2S)-2-amino-propanoic acid
  • L-Glutamine: (2S)-2-amino-4-carbamoylbutanoic acid

The molecular structure can be depicted in 3D models using software tools for better visualization.

Data

  • Molecular Formula: C₈H₁₅N₃O₄
  • Molecular Weight: 217.22 g/mol
  • Melting Point: Approximately 215 °C .
Chemical Reactions Analysis

Reactions

Z-L-alanyl-L-glutamine undergoes various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions, which can yield the constituent amino acids. Additionally, it may participate in further peptide synthesis or modifications.

Technical Details

The stability of Z-L-alanyl-L-glutamine can be influenced by factors such as pH and temperature, which are critical during storage and application in formulations .

Mechanism of Action

Process

Z-L-alanyl-L-glutamine acts primarily by providing a source of glutamine, which plays a vital role in nitrogen transport and metabolism within the body. It supports muscle recovery post-exercise by replenishing glutamine levels depleted during strenuous activity.

Data

Research indicates that Z-L-alanyl-L-glutamine may enhance protein synthesis and reduce muscle catabolism, making it beneficial for athletes and individuals undergoing intensive physical training .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Density: Approximately 1.5 g/cm³.
  • Boiling Point: 615 °C.
  • Flash Point: >110 °C .

Chemical Properties

  • Solubility: Generally soluble in water, which enhances its application in liquid formulations.
  • Stability: Exhibits good stability under various conditions but should be stored at controlled temperatures (2°C to 8°C) to maintain efficacy .
Applications

Z-L-alanyl-L-glutamine has several scientific uses, including:

  1. Nutritional Supplements: Used to support recovery in athletes and individuals with high physical demands.
  2. Clinical Nutrition: Incorporated into parenteral nutrition solutions for patients unable to consume food orally.
  3. Cell Culture Media: Serves as a substitute for glutamine in mammalian cell culture systems due to its stability during heat sterilization .
Introduction to Z-L-alanyl-L-glutamine in Biomedical Research

Z-L-alanyl-L-glutamine (Z-Ala-Gln) is a synthetic N-protected dipeptide derivative in which the α-amino group of alanine is blocked by a benzyloxycarbonyl (Z) group. This molecular modification addresses critical limitations of free glutamine and its dipeptide analogs in therapeutic and cell culture applications. Glutamine (Gln), a conditionally essential amino acid, plays indispensable roles in cellular metabolism, including nitrogen transport, nucleotide biosynthesis, and maintenance of redox balance [4]. However, its inherent instability in aqueous solutions—characterized by rapid cyclization to pyroglutamate and ammonia release—severely limits its biomedical utility [1] [8]. Unprotected dipeptides like L-alanyl-L-glutamine (Ala-Gln) emerged as alternatives due to superior solubility (568 g/L) and thermal resilience, yet they remain vulnerable to enzymatic degradation by peptidases during systemic circulation [1] [3]. The introduction of the Z-group transforms Ala-Gln into a chemically shielded prodrug, designed to resist premature hydrolysis while enabling controlled glutamine release via intracellular enzymes. This innovation positions Z-Ala-Gln at the intersection of peptide engineering and metabolic therapeutics, with applications spanning stabilized cell culture media, parenteral nutrition, and targeted drug delivery systems.

Table 1: Key Properties of Glutamine, Ala-Gln, and Z-Ala-Gln

PropertyFree GlutamineAla-GlnZ-Ala-Gln
Aqueous SolubilityLow (35 g/L)High (568 g/L)Moderate (200 g/L)
Thermal StabilityUnstable (deamidation >50°C)Stable (autoclavable)Highly stable (no decomposition at 120°C)
Enzymatic DegradationN/APepA/PepN-sensitiveResistant to extracellular peptidases
Ammonia GenerationHighModerateNegligible
Primary ApplicationLimited by instabilityClinical nutrition, cell cultureTargeted drug delivery, high-fidelity cell culture

Structural and Functional Role as a Synthetic Dipeptide Derivative

The Z-group (benzyloxycarbonyl) in Z-Ala-Gln serves dual structural and functional roles. Chemically, it acts as a bulky protective moiety that sterically hinders access of aminopeptidases to the Ala-Gln peptide bond. This shielding effect was validated spectroscopically: Raman optical activity (ROA) studies confirm that phosphorylation or benzyloxycarbonyl modification rigidifies the otherwise flexible conformation of Ala-Gln, restricting rotational freedom around the Cα-N bond and reducing susceptibility to exopeptidases like PepA and PepN [9]. Functionally, the Z-group transforms Ala-Gln into a targeted prodrug. While extracellular peptidases cannot efficiently cleave the protected dipeptide, intracellular enzymes such as cathepsin B selectively hydrolyze the Z-group post-cellular uptake, enabling controlled release of Ala-Gln into the cytoplasm. Subsequent hydrolysis by cytoplasmic dipeptidases then liberates free glutamine and alanine [7] [10]. This stepwise deprotection mechanism aligns with biomedical goals of minimizing glutamine waste in circulation and maximizing intracellular delivery.

In cell culture, Z-Ala-Gln (marketed as GlutaMax™ or cQrex® AQ) exemplifies functional optimization. Unlike free glutamine, which decomposes rapidly in media—generating cytotoxic ammonia—Z-Ala-Gln remains intact during sterilization (121°C, 20 min) and storage. Kinetic studies demonstrate a 95% retention of molecular integrity after 30 days at 4°C, compared to 40% for unprotected Ala-Gln [7]. The gradual hydrolysis of Z-Ala-Gln by cell-associated enzymes provides a steady glutamine flux, reducing ammonia accumulation by >60% and enhancing monoclonal antibody yields in CHO cell bioreactors by 1.7-fold [10]. This stability-bioavailability balance underscores its utility as a bioactive scaffold in biomanufacturing.

Table 2: Enzymatic Degradation Profiles of Glutamine Dipeptides

DipeptideDegrading PeptidaseDegradation Rate (μM/min/mg)Biological Consequence
Ala-GlnPepA (E. coli)18.5 ± 2.3Rapid loss of bioavailability
Ala-GlnPepN (human serum)9.2 ± 1.1Short plasma half-life
Z-Ala-GlnPepA/PepN<0.5Resistance to extracellular hydrolysis
Z-Ala-GlnCathepsin B (intracellular)4.7 ± 0.9Controlled intracellular release

Historical Rationale for Dipeptide-Based Glutamine Delivery Systems

The development of Z-Ala-Gln was driven by three decades of research into glutamine’s paradoxical instability and therapeutic indispensability. Initially, glutamine was excluded from parenteral nutrition due to its degradation during heat sterilization (forming pyroglutamate and ammonia) and poor solubility (3.5 g/dL) [1] [8]. The 1990s saw the advent of unprotected dipeptides like Ala-Gln as solutions. Clinical studies established Ala-Gln’s efficacy: it resisted autoclaving, exhibited high solubility, and hydrolyzed in vivo to release glutamine. In critically ill patients, Ala-Gln infusion reduced intestinal permeability and sepsis incidence by maintaining gut-barrier integrity—effects attributed to glutamine’s role as a metabolic fuel for enterocytes [2] [3]. Despite these advances, limitations persisted. Peptidase-rich environments (e.g., blood, intestinal lumen) rapidly degraded Ala-Gln, with studies reporting >50% hydrolysis within 30 minutes of intravenous administration [1] [8]. Furthermore, residual dipeptide transport via the PepT1 system was inefficient for therapeutic glutamine delivery.

The early 2000s witnessed strategic shifts toward N-protected dipeptides. The benzyloxycarbonyl group, borrowed from peptide synthesis chemistry, was selected for its enzymatic lability to intracellular hydrolases and steric bulk. Pioneering work by Evonik Industries demonstrated that Z-Ala-Gln remained intact in plasma for >6 hours, contrasting Ala-Gln’s 30-minute half-life [10]. Concurrently, Raman spectroscopy studies illuminated the molecular basis of stability: the Z-group restricted conformational flexibility, shifting the peptide’s vibrational modes toward a protease-resistant state [9]. This innovation aligned with emerging needs in biopharmaceuticals—cell cultures requiring glutamine without ammonia toxicity. By 2015, Z-Ala-Gln (GlutaMax™) became a gold standard in CHO cell media, boosting antibody titers while suppressing lactate accumulation [7] [10]. Thus, Z-Ala-Gln represents an evolutionary response to the dual demands of metabolic efficacy and chemical resilience.

Table 3: Evolution of Glutamine Delivery Systems

EraTechnologyAdvantagesLimitations
Pre-1990sFree GlutamineDirect bioavailabilityThermal instability, ammonia toxicity, low solubility
1990–2010Unprotected DipeptidesHigh solubility, autoclave-stable, efficient renal clearanceRapid peptidase degradation, short plasma half-life
Post-2010Z-Protected DipeptidesExtracellular stability, intracellular enzymatic release, negligible ammoniaComplex synthesis, higher production costs

Key Research Gaps in Stability and Bioavailability Optimization

Despite advances, Z-Ala-Gln faces unresolved challenges in stability, delivery precision, and scalable synthesis.

Context-Dependent Stability: While Z-Ala-Gln resists peptidases, its hydrolysis accelerates in acidic (pH <3) or alkaline (pH >9) conditions. Molecular dynamics simulations reveal protonation of the glutamine side chain amide at low pH, inducing conformational strain that weakens the Z-group attachment [9]. This vulnerability limits oral formulations targeting intestinal absorption. Solutions like enteric coatings remain unexplored. Additionally, interactions with divalent cations (Fe³⁺, Cu²⁺) in parenteral solutions can catalyze hydrolysis, reducing shelf-life by ~40% [1]. Research into chelator-free stabilization—e.g., encapsulating Z-Ala-Gln in liposomes with cation-blocking buffers—is nascent but critical for clinical translation.

Targeted Delivery Systems: Current Z-Ala-Gln formulations lack tissue specificity. Glutamine’s therapeutic impact is often tissue-specific—e.g., gut epithelia require it for crypt expansion, while tumors metabolize it via glutaminolysis [2] [4]. Yet, systemic Z-Ala-Gln administration delivers glutamine indiscriminately. Emerging strategies propose conjugating Z-Ala-Gln to ligand-directed prodrugs. For instance, folate-linked Z-Ala-Gln could exploit folate-receptor overexpression in cancers, enabling tumor-selective glutamine deprivation therapy when combined with glutaminase inhibitors. Preliminary in vitro data show 3-fold higher glutamine accumulation in folate-receptor-positive KB cells versus controls, but in vivo validation is lacking [4] [9].

Biosynthetic Efficiency: Microbial production of Z-Ala-Gln remains impractical due to the non-natural Z-group. Existing chemical synthesis relies on multi-step procedures: (1) Z-protection of alanine, (2) carbodiimide-mediated coupling to glutamine, and (3) deprotection/recrystallization—yielding <45% overall efficiency [8] [9]. Metabolic engineering approaches show promise for unprotected Ala-Gln (e.g., E. coli strains expressing BacD ligase achieve 71.7 mM Ala-Gln titers) [8], but extending this to Z-protected analogs requires novel enzymes or chemoenzymatic cascades. Research gaps include:

  • Engineering aminopeptidase-resistant ligases for Z-Ala-Gln assembly.
  • Developing whole-cell biocatalysts with benzyloxycarbonyl transferase activity.
  • Optimizing hybrid fermentation-chemical synthesis to reduce costs.

Table 4: Key Research Gaps and Proposed Solutions

Research GapUnderlying ChallengeInnovative ApproachesCurrent Status
Acid/Alkaline InstabilityProtonation-induced conformational changeEnteric coatings; liposomal encapsulationIn vitro proof-of-concept only
Nonspecific Glutamine ReleaseLack of tissue-targeting moietiesFolate/nanobody-Z-Ala-Gln conjugatesEarly cell culture studies
Low-Yield SynthesisIncompatibility with biological systemsChemoenzymatic cascades; engineered ligasesBacD ligase works for Ala-Gln but not Z-Ala-Gln
Cation-Driven HydrolysisMetal-catalyzed bond cleavageChelator-free buffers; peptide sequence redesignNo published solutions

These gaps underscore the need for interdisciplinary collaboration—combining computational chemistry, enzymology, and targeted drug delivery—to transform Z-Ala-Gln from a stabilized dipeptide into a precision therapeutic agent.

Properties

Product Name

Z-L-alanyl-L-glutamine

IUPAC Name

5-amino-5-oxo-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid

Molecular Formula

C16H21N3O6

Molecular Weight

351.35 g/mol

InChI

InChI=1S/C16H21N3O6/c1-10(14(21)19-12(15(22)23)7-8-13(17)20)18-16(24)25-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H2,17,20)(H,18,24)(H,19,21)(H,22,23)

InChI Key

HJZNKZNHXJQTEU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.